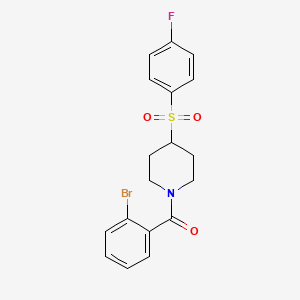

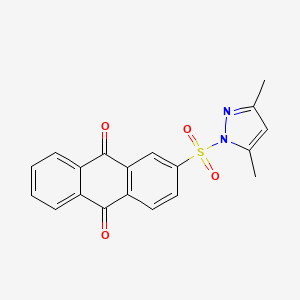

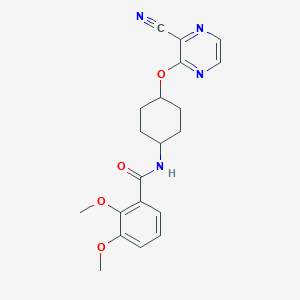

![molecular formula C13H8F2IN3 B2680668 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1350653-24-5](/img/structure/B2680668.png)

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

Übersicht

Beschreibung

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C14H8F2N4 . It is a key intermediate for the preparation of Vericiguat .

Synthesis Analysis

A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . The hydrazinolysis and intramolecular substitution were completed in one step to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol .Molecular Structure Analysis

The structure of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, a derivative of the compound, was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . Pd-catalyzed cyanation of 5-fluoro-1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine was applied to prepare the key intermediate .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine and its derivatives have shown promise in the field of cancer research. For instance, a study by Hammam et al. (2005) demonstrated that certain fluoro substituted benzo[b]pyrans, which are structurally related, exhibited significant anti-lung cancer activity. These compounds were tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Photophysical Properties

The compound's derivatives have been explored for their photophysical properties. Shang et al. (2015) investigated a series of Ir(III) complexes, including derivatives similar to this compound, finding that these complexes showed potential as efficient blue-emitting materials. The study highlighted how substituting different groups could enhance photoluminescence quantum efficiency, making them candidates for applications in optoelectronic devices (Shang, Han, Zhan, Zhou, & Zhang, 2015).

Fluorinated Nucleosides Synthesis

In another study, the synthesis of fluorinated pyrazolo[3,4-b]pyridine derivatives was explored. Iaroshenko et al. (2009) developed a method to create a set of these fluorinated compounds, potentially useful as mimetics of the transition state in adenosine deaminase activity. This work opens up avenues for the development of novel medicinal compounds with potential application in various therapeutic areas (Iaroshenko, Sevenard, Kotljarov, Volochnyuk, Tolmachev, & Sosnovskikh, 2009).

Fluorescent Probes for Sensing

Fluorinated pyrazolo[3,4-b]pyridine derivatives have also been used in the development of fluorescent probes. Ma et al. (2021) created a pyrazolo[1,5-a]pyridine-based fluorophore with a large Stokes shift, demonstrating its application in sensing sulfite in dry white wine. This probe exhibited high sensitivity and selectivity, showing the compound's potential in analytical chemistry (Ma, Zhang, Hou, Chen, Liu, Ji, Wang, Yuan, & Ge, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2IN3/c14-9-5-10-12(16)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)15/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHFTIKMLOOOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

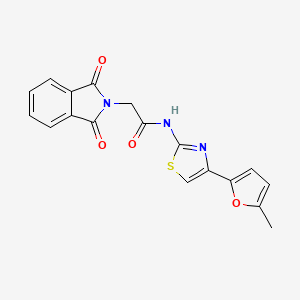

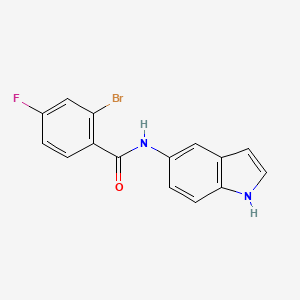

![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)

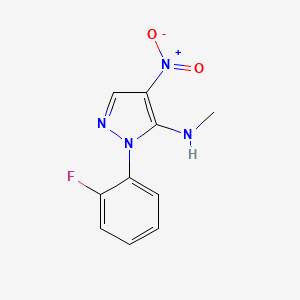

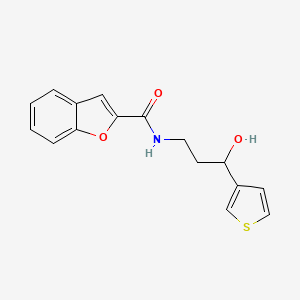

![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)

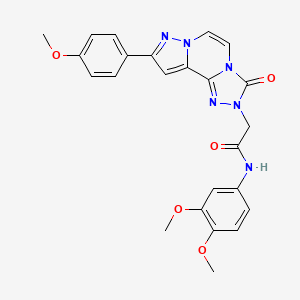

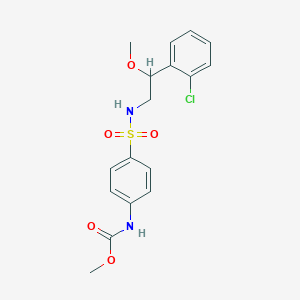

![3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2680593.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)

![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)